Methoxynaltrexone is a chemical compound related to naltrexone, which is known for its role as an opioid receptor antagonist. Specifically, Methoxynaltrexone is designed to target peripheral opioid receptors, making it beneficial in treating conditions such as opioid-induced constipation without affecting central nervous system opioid receptors. The compound is classified within the category of peripherally acting opioid receptor antagonists.
Methoxynaltrexone is derived from naltrexone, a well-established medication used primarily for the management of opioid addiction and alcohol dependence. The compound falls under the classification of synthetic organic compounds, particularly those that interact with the mu-opioid receptors in the gastrointestinal tract. This selective action helps mitigate side effects typically associated with central opioid receptor antagonism.
The synthesis of Methoxynaltrexone involves several key steps that ensure high purity and yield. A notable method includes:
This process can be performed using various solvents, including dichloromethane and alcohols, which facilitate high conversion rates and purities exceeding 99% after recrystallization .
Methoxynaltrexone has a complex molecular structure characterized by multiple functional groups that influence its pharmacological properties. The molecular formula is C_{21}H_{28}N_{2}O_{4}, and it features a core structure typical of opioid antagonists, including a cyclohexene ring and various substituents that enhance its selectivity for peripheral receptors.
Key structural data includes:
The chemical reactions involved in synthesizing Methoxynaltrexone primarily include:
These reactions are monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield .
Methoxynaltrexone functions by selectively antagonizing peripheral mu-opioid receptors located in the gastrointestinal tract. This mechanism prevents opioids from binding to these receptors, thereby alleviating constipation without reversing analgesic effects in the central nervous system.
The pharmacodynamics involve:
Methoxynaltrexone exhibits several notable physical and chemical properties:
Relevant data includes:
Methoxynaltrexone has significant applications in clinical medicine, particularly:
3-Methoxynaltrexone achieves peripheral restriction through deliberate chemical modifications that exploit physiological barriers. The addition of a methoxy group at the 3-position creates a polar phenolic moiety, significantly increasing its hydrogen-bonding capacity compared to unmodified naltrexone. This modification elevates the polar surface area above 80 Ų, a key determinant for blood-brain barrier exclusion. Furthermore, the compound’s molecular weight exceeds 400 Da, placing it beyond the typical threshold for passive diffusion through tight endothelial junctions. In silico modeling demonstrates a calculated partition coefficient (cLogP) of approximately 1.5, indicating reduced lipophilicity relative to centrally active opioid antagonists (typically cLogP >2) [2] [5] [8].
Table 1: Physicochemical Properties Governing Blood-Brain Barrier Permeability
| Property | 3-Methoxynaltrexone | Naltrexone | Ideal Range for BBB Penetration |
|---|---|---|---|
| Molecular Weight (Da) | 377.4 | 341.4 | <500 |
| Polar Surface Area (Ų) | 82.9 | 61.7 | <60-70 |
| Calculated LogP (cLogP) | ~1.5 | ~2.1 | >2 |
| Hydrogen Bond Donors | 2 | 2 | <3 |
| Hydrogen Bond Acceptors | 5 | 4 | <8 |
These structural features collectively impede passive diffusion across lipid membranes. Experimental validation comes from cerebrospinal fluid sampling studies in primates, where subcutaneous administration yielded CSF concentrations below 5% of plasma levels. Crucially, in vitro models using Madin-Darby canine kidney cell monolayers (a blood-brain barrier surrogate) show negligible apparent permeability coefficients (Papp <1 × 10⁻⁶ cm/s), confirming minimal transcellular transport [3] [5] [8].
Though 3-Methoxynaltrexone lacks a quaternary ammonium group, its methoxy modification similarly restricts membrane permeability while conferring unique receptor interaction profiles. Competitive binding assays against cloned human μ-opioid receptors reveal a 50-fold selective affinity for the heroin/morphine-6β-glucuronide binding site (Ki = 0.8 nM) versus the classical morphine site (Ki = 40 nM). This distinguishes it from conventional antagonists like naloxone, which exhibit uniform affinity across opioid receptor subtypes [1] [9].
Functional characterization using [³H]morphine-6β-glucuronide displacement in rat brain membranes demonstrates pseudo-irreversible binding kinetics, with an exceptionally slow dissociation half-life (>120 minutes). This prolonged receptor occupancy underlies its sustained antagonism of heroin-derived metabolites. Molecular dynamics simulations suggest the methoxy group forms a hydrogen bond with histidine residue 297 in the extracellular loop of the μ-opioid receptor’s heroin-preferring subpopulation, stabilizing the antagonist-receptor complex [1] [9].
Table 2: Opioid Receptor Binding Profile of 3-Methoxynaltrexone
| Ligand | μ-Opioid Receptor (Heroin/M6G site) Ki (nM) | Classical μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
|---|---|---|---|---|
| 3-Methoxynaltrexone | 0.8 ± 0.2 | 40.1 ± 5.3 | >10,000 | 30.2 ± 4.1 |
| Naltrexone | 1.1 ± 0.3 | 0.9 ± 0.2 | 120 ± 18 | 3.2 ± 0.7 |
| Methylnaltrexone | 10.0 ± 1.5 | 12.3 ± 2.1 | 15,800 ± 2200 | 30.0 ± 5.1 |
In vivo efficacy studies confirm functional selectivity: intracerebroventricular administration of 2.5 ng 3-Methoxynaltrexone completely abolished heroin and morphine-6β-glucuronide analgesia in rodents without affecting morphine or [D-Ala²,N-MePhe⁴,Gly⁵-ol]-enkephalin-induced analgesia. This demonstrates compartmentalized antagonism specific to heroin-metabolite signaling pathways [1].
3-Methoxynaltrexone reverses opioid-induced gastrointestinal dysmotility through targeted blockade of enteric μ-opioid receptors. Immunohistochemical studies localize these receptors to myenteric and submucosal plexus neurons, interstitial cells of Cajal, and circular smooth muscle layers. Opioid agonism inhibits acetylcholine release from excitatory motor neurons and suppresses nitric oxide release from inhibitory neurons, reducing propulsive peristalsis. 3-Methoxynaltrexone antagonizes these effects at 100-fold lower concentrations in ileal tissue (IC₅₀ = 3.2 nM) than required for central nervous system effects, exploiting its peripheral confinement [3] [7] [8].
In vitro experiments using isolated guinea pig ileum demonstrate that 3-Methoxynaltrexone concentration-dependently reverses morphine-induced suppression of electrically evoked contractions, restoring contractile amplitude by 92 ± 7% at 10 nM. This correlates with increased acetylcholine release measured by microelectrode arrays, confirming restoration of excitatory neurotransmission. Notably, the compound does not stimulate baseline motility in opioid-naïve tissue, indicating pure antagonism without intrinsic activity [3] [8].
The downstream signaling mechanism involves attenuation of morphine-induced GTPγS binding in enteric neurons, reducing Gαᵢ protein activation by 85%. This prevents potassium efflux through G protein-gated inwardly rectifying potassium channels and calcium influx inhibition, ultimately restoring smooth muscle depolarization and contractility. In vivo pharmacodynamic studies show oral-cecal transit time in morphine-treated subjects normalizes within 30 minutes of subcutaneous 3-Methoxynaltrexone administration, whereas classical antagonists like naloxone simultaneously trigger central withdrawal symptoms [1] [3] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6